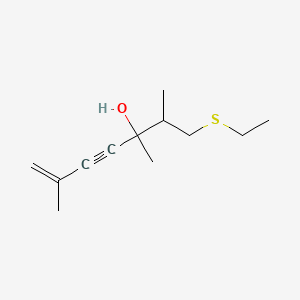
1H-1,2,4-Triazole, 5-(p-acetamidophenyl)-3-amino-, hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,4-Triazole, 5-(p-acetamidophenyl)-3-amino-, hydrate is a chemical compound that belongs to the triazole family. Triazoles are a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of an acetamidophenyl group and an amino group attached to the triazole ring, along with a hydrate form.
Méthodes De Préparation
The synthesis of 1H-1,2,4-Triazole, 5-(p-acetamidophenyl)-3-amino-, hydrate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 4-acetamidophenyl hydrazine and formamide.
Cyclization Reaction: The starting materials undergo a cyclization reaction to form the triazole ring. This reaction is usually carried out under acidic or basic conditions, depending on the specific synthetic route.
Hydration: The final step involves the addition of water to form the hydrate.
Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale production.
Analyse Des Réactions Chimiques
1H-1,2,4-Triazole, 5-(p-acetamidophenyl)-3-amino-, hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and acetamidophenyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-1,2,4-Triazole, 5-(p-acetamidophenyl)-3-amino-, hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1H-1,2,4-Triazole, 5-(p-acetamidophenyl)-3-amino-, hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1H-1,2,4-Triazole, 5-(p-acetamidophenyl)-3-amino-, hydrate can be compared with other similar compounds, such as:
5-(4-Acetamidophenyl)-3-ureido-s-triazole hemihydrate: This compound has a similar structure but contains a ureido group instead of an amino group.
1H-1,2,4-Triazole derivatives: Various derivatives of 1H-1,2,4-Triazole with different substituents can be compared based on their chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
73953-88-5 |
|---|---|
Formule moléculaire |
C10H13N5O2 |
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
N-[4-(3-amino-1H-1,2,4-triazol-5-yl)phenyl]acetamide;hydrate |
InChI |
InChI=1S/C10H11N5O.H2O/c1-6(16)12-8-4-2-7(3-5-8)9-13-10(11)15-14-9;/h2-5H,1H3,(H,12,16)(H3,11,13,14,15);1H2 |
Clé InChI |
RHAWINLTXMRKRL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)C2=NC(=NN2)N.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



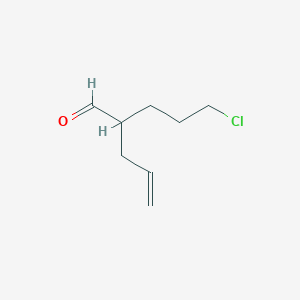

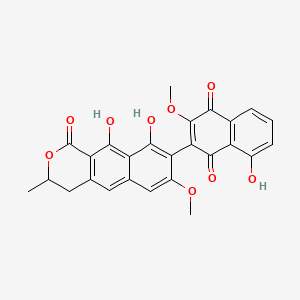
![N-[[1-(3-chlorophenyl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl]methyl]-2-hydroxybenzamide](/img/structure/B14442613.png)
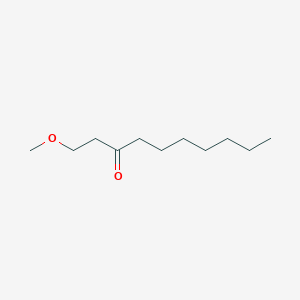
![2-Diazonio-5-[(4-methylbenzene-1-sulfonyl)oxy]naphthalen-1-olate](/img/structure/B14442626.png)
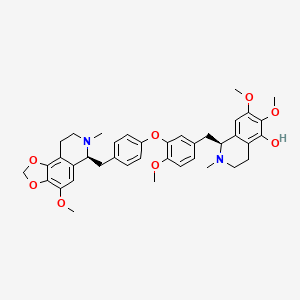
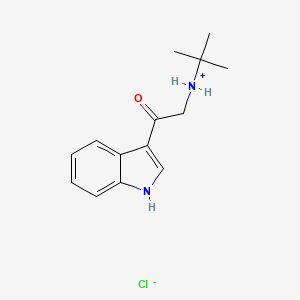
![3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14442649.png)
![1,1'-[3-(But-3-en-1-yl)-3-methylcycloprop-1-ene-1,2-diyl]dibenzene](/img/structure/B14442656.png)

